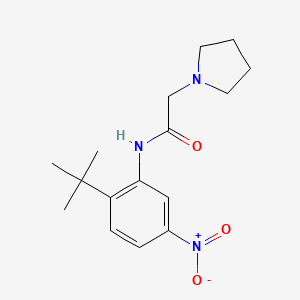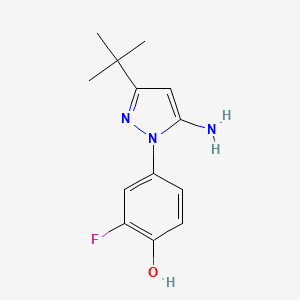![molecular formula C15H26ClNO2Si B15359178 (S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloropyridine core, a tert-butyldimethylsilyl group, and a butyl ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine typically involves multiple steps:
Formation of the Chloropyridine Core: The chloropyridine core can be synthesized through the chlorination of pyridine using reagents such as phosphorus pentachloride or thionyl chloride.
Introduction of the Butyl Ether Linkage: The butyl ether linkage can be introduced via an etherification reaction, where a butyl alcohol reacts with the chloropyridine in the presence of a base such as sodium hydride.
Attachment of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group can be attached using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butyl ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: Lacks the butyl ether and tert-butyldimethylsilyl groups.
tert-Butyldimethylsilyl Chloride: Used as a protecting group in organic synthesis.
Butyl Ether Derivatives: Compounds with similar ether linkages but different substituents.
Uniqueness
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H26ClNO2Si |
|---|---|
Peso molecular |
315.91 g/mol |
Nombre IUPAC |
tert-butyl-[(3S)-3-(2-chloropyridin-4-yl)oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C15H26ClNO2Si/c1-12(19-13-7-9-17-14(16)11-13)8-10-18-20(5,6)15(2,3)4/h7,9,11-12H,8,10H2,1-6H3/t12-/m0/s1 |
Clave InChI |
VFMUUCGISQMSRH-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CCO[Si](C)(C)C(C)(C)C)OC1=CC(=NC=C1)Cl |
SMILES canónico |
CC(CCO[Si](C)(C)C(C)(C)C)OC1=CC(=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)





![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)



